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Abstract

Citreoviridin (CTV), a mycotoxin produced by several species of Penicillium and Aspergillus,
has been epidemiologically linked to acute cardiac beriberi, a severe cardiovascular syndrome
historically associated with thiamine (Vitamin B1) deficiency. This document provides a
comprehensive technical overview of the molecular mechanisms underpinning citreoviridin's
cardiotoxicity, its direct relationship with the pathophysiology of cardiac beriberi, and the
experimental methodologies used to investigate these effects. By inhibiting mitochondrial ATP
synthase, citreoviridin disrupts cellular energy metabolism, leading to a cascade of events
that mimic and potentially exacerbate the cardiac manifestations of thiamine deficiency. This
guide synthesizes toxicological data, outlines key signaling pathways, and details relevant
experimental protocols to serve as a foundational resource for researchers in toxicology,
cardiology, and drug development.

Introduction: The "Yellow Rice Toxin" and Cardiac
Failure

Citreoviridin is a polyketide mycotoxin frequently found as a contaminant in staple grains like
rice and corn, particularly under conditions of improper storage. Historically, outbreaks of a
fulminant type of heart failure known as "Shoshin-kakke" or acute cardiac beriberi in Japan and
other regions were linked to the consumption of moldy "yellow rice". While beriberi is classically
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defined as a disease of thiamine deficiency, the presence of citreoviridin in contaminated food
sources suggests a synergistic or causative role for the mycotoxin in the development of the
cardiac form of the disease.

Cardiac beriberi is characterized by high-output cardiac failure, vasodilation, fluid retention, and
can rapidly progress to circulatory collapse and death. The link to citreoviridin is predicated on
the toxin's ability to induce similar neurological and cardiovascular symptoms in animal models
and its profound impact on cellular energy production, a process critically dependent on
thiamine.

Molecular Mechanism of Action: Inhibition of
Mitochondrial ATP Synthase

The primary molecular target of citreoviridin is the mitochondrial F1Fo-ATP synthase, the
enzyme responsible for the synthesis of ATP through oxidative phosphorylation.

2.1 Binding and Inhibition

Citreoviridin acts as a potent, non-competitive inhibitor of the F1 subunit of the ATP synthase
complex. Specifically, it binds to the B-subunit of the F1 portion, at a site distinct from that of
other inhibitors like aurovertin. This binding event locks the enzyme in a conformation that
prevents both ATP synthesis and, to a lesser extent, ATP hydrolysis. This inhibition is highly
specific and potent, with dissociation constants (KD) in the micromolar to nanomolar range,
effectively shutting down the primary engine of cellular energy production.
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Diagram 1. Mechanism of Citreoviridin (CTV) inhibition of F1Fo-ATP synthase.

Pathophysiological Link to Cardiac Beriberi

The inhibition of ATP synthase by citreoviridin initiates a cascade of cellular events that
culminates in the clinical manifestations of cardiac beriberi. The heart, with its exceptionally
high energy demand, is particularly vulnerable to this disruption in ATP production.

3.1 Energy Depletion and Metabolic Shift A severe reduction in cellular ATP impairs all energy-
dependent processes within cardiomyocytes, including muscle contraction (systolic
dysfunction), relaxation (diastolic dysfunction), and maintenance of ion gradients by pumps like
Na+/K+-ATPase and Ca2+-ATPase. This energy crisis forces a shift to anaerobic glycolysis,
leading to the accumulation of lactate and subsequent lactic acidosis, a key feature of severe
beriberi.

3.2 The PPAR-y-mTORC2 Signaling Pathway Recent research has elucidated a specific
signaling pathway through which citreoviridin induces cardiotoxicity.

e PPAR-y Inhibition: Citreoviridin inhibits the transcriptional activity of Peroxisome
Proliferator-Activated Receptor-gamma (PPAR-y), a key regulator of fatty acid metabolism
and inflammation.

e mTORC2 Downregulation: Inhibition of PPAR-y leads to the downregulation of the
mechanistic Target of Rapamycin Complex 2 (mTORC?2), a crucial kinase for cell survival
and metabolism.

o Autophagy Induction: The suppression of the PPAR-y-mTORC2 axis stimulates autophagy,
the cellular process of self-digestion.

o Apoptosis: Dysregulated and excessive autophagy can trigger apoptosis (programmed cell
death) through the lysosomal-mitochondrial axis, leading to cardiomyocyte loss, myocardial
injury, and heart failure.

Thiamine and selenium have been shown to protect against this cascade by enhancing the
basal activity of PPAR-y, thereby counteracting the effects of citreoviridin.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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